

SRT3025: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	SRT3025
Cat. No.:	B3027058

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An experimental SIRT1 activator, **SRT3025**, showed early promise in preclinical models for metabolic and cardiovascular diseases. However, its clinical development was halted due to significant safety concerns, specifically the prolongation of the QT interval, a key indicator of cardiac risk. This guide provides a comprehensive comparison of **SRT3025** with other sirtuin 1 (SIRT1) activators, supported by available experimental data, to inform future research and development in this area.

Executive Summary

SRT3025 is a small molecule activator of SIRT1, a protein deacetylase that plays a crucial role in cellular metabolism and stress responses. Preclinical studies in mouse models of atherosclerosis and obesity demonstrated potential therapeutic benefits, including reduced cholesterol levels and improved glucose metabolism. Despite these encouraging results, the first-in-human Phase 1 clinical trial (NCT01340911) was terminated due to findings of corrected QT (QTc) interval prolongation, which can increase the risk of fatal cardiac arrhythmias. This critical safety issue has effectively ended the clinical development of **SRT3025**.

This guide will delve into the available data for **SRT3025**, presenting its mechanism of action, preclinical findings, and the pivotal clinical safety observation. For comparative purposes, we will also review the clinical trial data for other notable SIRT1 activators, namely SRT2104 and the naturally occurring compound, resveratrol.

Data Presentation: A Comparative Analysis of SIRT1 Activators

The following tables summarize the available quantitative data for **SRT3025** from preclinical studies and for the comparator compounds from clinical trials.

Table 1: Preclinical Efficacy of **SRT3025** in Mouse Models

Parameter	Model	Treatment Group	Control Group	Percentage Change	Reference
Atherosclerosis					
Plaque Size	ApoE-/- mice	SRT3025	Placebo	↓ 48%	[1]
Total Cholesterol	ApoE-/- mice	SRT3025	Placebo	↓ 28%	[1]
LDL Cholesterol	ApoE-/- mice	SRT3025	Placebo	↓ 45%	[1]
Obesity & Metabolism					
Body Weight Gain	Diet-induced obese mice	SRT3025 (100 mg/kg)	Pioglitazone	-15.9% vs. +9.5%	[2]
Fasting Glucose	Diet-induced obese mice	SRT3025 (100 mg/kg)	Vehicle	↓ 21%	[2]
Fasting Insulin	Diet-induced obese mice	SRT3025 (100 mg/kg)	Vehicle	↓ 70%	[2]
Serum Triglycerides	Diet-induced obese mice	SRT3025 (100 mg/kg)	Vehicle	↓ 41%	[2]
Hepatic Triglycerides	Diet-induced obese mice	SRT3025 (100 mg/kg)	Pioglitazone	↓ 48% vs. +69%	[2]

Table 2: Clinical Trial Data for Comparator SIRT1 Activators

Compound	Indication	Key Findings	Reference
SRT2104	Type 2 Diabetes	<p>- No significant improvement in glucose or insulin control. - Highly variable pharmacokinetics. - Generally well-tolerated. - Modest beneficial impact on lipids.</p>	[3] [4]
Resveratrol	Metabolic Syndrome	<p>- Inconsistent results across multiple trials. - Some studies show no benefit on metabolic parameters. - One study reported increased total and LDL cholesterol with high-dose resveratrol.</p>	[2] [5] [6]

Experimental Protocols

Preclinical Study: SRT3025 in a Mouse Model of Atherosclerosis

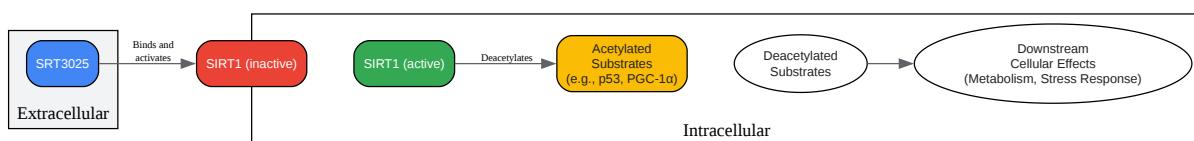
- Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, a well-established model for studying atherosclerosis.
- Diet: Mice were fed a high-fat diet to induce the development of atherosclerotic plaques.
- Treatment: One group of mice received a diet supplemented with **SRT3025**, while the control group received a standard high-fat diet (placebo).
- Duration: The treatment period was 12 weeks.

- Outcome Measures: At the end of the study, the size of atherosclerotic plaques in the aorta was quantified. Blood samples were collected to measure plasma levels of total cholesterol and LDL cholesterol.

Clinical Trial: NCT01340911 - A Study in Healthy Male Volunteers to Investigate Different Doses of a New Drug for the Treatment of Metabolic Diseases

- Study Design: A randomized, placebo-controlled, single-blind, dose-escalation, first-in-human study.
- Participants: Healthy male volunteers.
- Objectives: To assess the safety, tolerability, and pharmacokinetics of single and repeat doses of **SRT3025**.
- Outcome: The trial was terminated prematurely due to the detection of QT interval prolongation. Specific data on the doses administered and the magnitude of QT prolongation have not been publicly released.

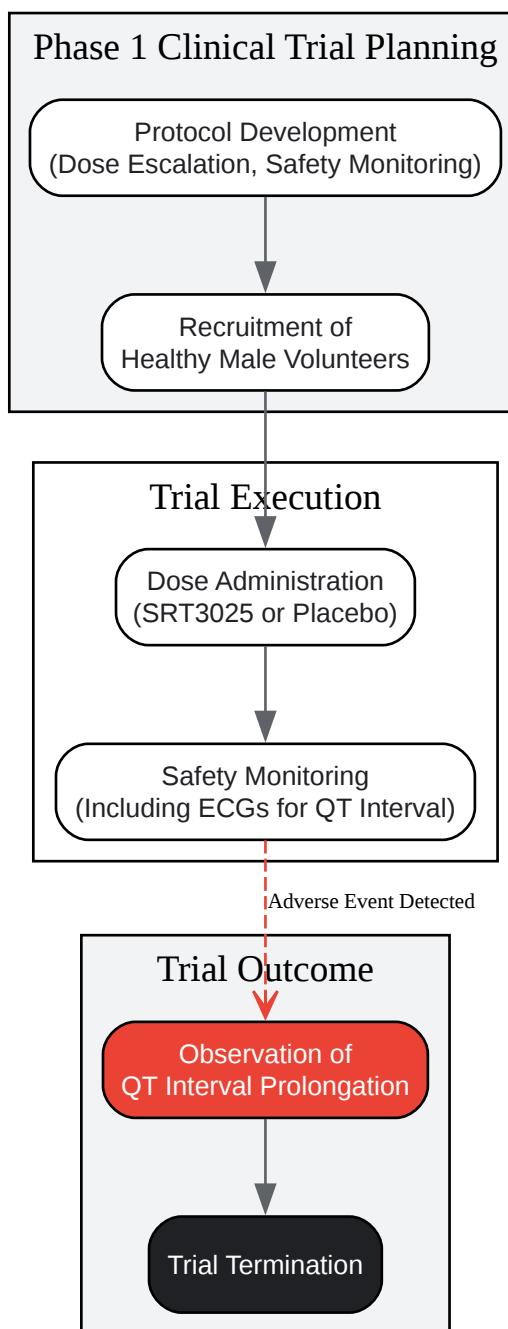
Mandatory Visualizations Signaling Pathway of SRT3025



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Caption: Mechanism of action of **SRT3025** as a direct activator of SIRT1.

Experimental Workflow of SRT3025 Clinical Trial (NCT01340911)



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Caption: Workflow of the terminated Phase 1 clinical trial for **SRT3025**.

Conclusion and Future Directions

The case of **SRT3025** serves as a critical reminder of the importance of thorough safety evaluations in drug development. While the preclinical data for **SRT3025** were promising, the adverse cardiac signal detected in the first-in-human study underscores the limitations of animal models in predicting all human toxicities.

For researchers in the field of sirtuin biology and drug discovery, the following points are crucial:

- **Focus on Safety:** Future development of SIRT1 activators must prioritize a comprehensive assessment of cardiovascular safety, including rigorous evaluation of potential effects on the QT interval.
- **Structural Diversity:** The adverse findings with **SRT3025** should encourage the exploration of structurally diverse SIRT1 activators that may not share the same off-target effects.
- **Targeted Indications:** A more nuanced understanding of SIRT1's role in different tissues and disease states may lead to the development of activators with more targeted and safer therapeutic profiles.

In conclusion, while **SRT3025** itself is unlikely to see further clinical development, the lessons learned from its journey provide valuable insights for the continued pursuit of safe and effective SIRT1-targeted therapies.

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